(4Z)-4-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
Description
(4Z)-4-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is a complex organic compound belonging to the oxazolone family. Oxazolones are known for their diverse chemical reactivity and applications in various fields, including medicinal chemistry and materials science .
Properties
IUPAC Name |
(4Z)-4-[[4-[2-(2,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-18-8-13-24(19(2)16-18)30-15-14-29-22-11-9-20(10-12-22)17-23-26(28)31-25(27-23)21-6-4-3-5-7-21/h3-13,16-17H,14-15H2,1-2H3/b23-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKPCYKIIGLGRP-QJOMJCCJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation of appropriate benzaldehyde derivatives with oxazolone precursors under controlled conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium carbonate, and the reaction medium can be an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylidene moiety, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating diverse chemical libraries for drug discovery .
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its unique structural features .
Medicine
In medicinal chemistry, derivatives of this compound have shown potential as therapeutic agents for various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (4Z)-4-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Similar Compounds
Oxazolones: Other oxazolones share similar reactivity and applications but may differ in their specific substituents and resulting properties.
Benzylidene derivatives: Compounds with benzylidene groups exhibit similar chemical behavior but may vary in their biological activity.
Uniqueness
The uniqueness of (4Z)-4-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
